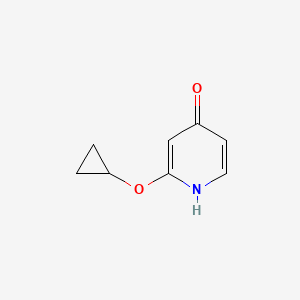![molecular formula C22H24N3NaO7S B13655986 Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ertapenem sodium is particularly useful for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
準備方法
Synthetic Routes and Reaction Conditions: Ertapenem sodium is synthesized through a multi-step process involving the formation of a beta-lactam ring. The synthesis begins with the preparation of a 1-beta-methyl carbapenem bicyclic nucleus, which is then coupled with an ertapenem side chain. The reaction is typically carried out in solvents like acetonitrile or dimethylformamide (DMF) under the presence of an organic base .
Industrial Production Methods: In industrial settings, the production of ertapenem sodium involves the use of sodium bicarbonate and sodium hydroxide to stabilize the active substance. The compound is formulated as a lyophilized powder, which is then reconstituted with water for injections or sodium chloride solution for intravenous infusion .
化学反応の分析
Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable to dehydropeptidase-1 due to the insertion of a 1-beta-methyl group on the penem ring .
Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and organic solvents like acetonitrile and DMF. The reactions are typically carried out under controlled pH conditions to ensure stability and efficacy .
Major Products Formed: The major products formed from the reactions involving ertapenem sodium include its crystalline forms and various degradation products. The compound is known for its instability in both solid and aqueous forms, necessitating the use of stabilizers during its formulation .
科学的研究の応用
Ertapenem sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat severe bacterial infections, including those caused by extended-spectrum beta-lactamase (ESBL) producing bacteria . In chemistry, it serves as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Industrially, it is used in the production of sterile lyophilized powders for intravenous infusion .
作用機序
Ertapenem sodium exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death. The compound has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preference for PBPs 2 and 3 .
類似化合物との比較
Ertapenem sodium is often compared to other carbapenem antibiotics like meropenem and imipenem. Unlike meropenem and imipenem, ertapenem sodium does not require co-administration with a dehydropeptidase-1 inhibitor due to its stability. Additionally, ertapenem sodium is administered once daily, making it more convenient for outpatient therapy . Similar compounds include meropenem, imipenem, and doripenem .
特性
分子式 |
C22H24N3NaO7S |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1 |
InChIキー |
ZXNAQFZBWUNWJM-UHFFFAOYSA-M |
正規SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


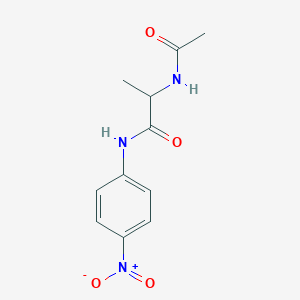
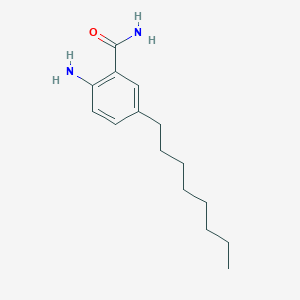

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
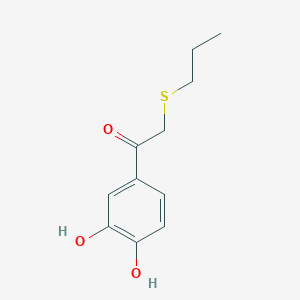
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
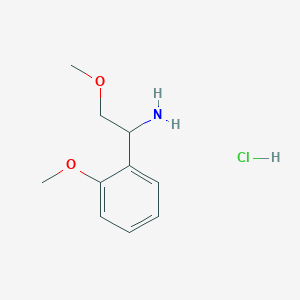
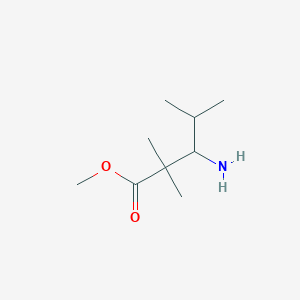
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
